molecular formula C11H10N2OS B10885421 5-methyl-2-phenyl-3-sulfanylidene-1H-pyrazole-4-carbaldehyde CAS No. 24628-79-3

5-methyl-2-phenyl-3-sulfanylidene-1H-pyrazole-4-carbaldehyde

Cat. No.: B10885421
CAS No.: 24628-79-3
M. Wt: 218.28 g/mol
InChI Key: JLLWHWZULBAOQY-UHFFFAOYSA-N
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Description

3-Methyl-1-phenyl-5-sulfanyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, in particular, is characterized by the presence of a phenyl group, a sulfanyl group, and a carbaldehyde group attached to the pyrazole ring, making it a valuable intermediate in the synthesis of various biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-phenyl-5-sulfanyl-1H-pyrazole-4-carbaldehyde typically involves the reaction of 3-methyl-1-phenyl-1H-pyrazole with sulfur-containing reagents under controlled conditions. One common method involves the use of phosphorus oxychloride at elevated temperatures (90-100°C) to introduce the sulfanyl group . Another approach includes the reaction of pyrazole derivatives with thiol compounds in the presence of a base to achieve sulfanylation .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate pyrazole derivatives followed by functional group modifications. The use of green chemistry principles, such as solvent-free reactions and the use of heterogeneous catalysts, is becoming increasingly popular in industrial settings to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-phenyl-5-sulfanyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The carbaldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride.

Common Reagents and Conditions

Major Products

    Sulfoxides and Sulfones: From oxidation of the sulfanyl group.

    Alcohols: From reduction of the carbaldehyde group.

    Substituted Pyrazoles: From various substitution reactions.

Scientific Research Applications

3-Methyl-1-phenyl-5-sulfanyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the design of anti-inflammatory and analgesic agents.

    Industry: Utilized in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 3-methyl-1-phenyl-5-sulfanyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The sulfanyl group can participate in redox reactions, influencing cellular oxidative stress levels. The carbaldehyde group can form covalent bonds with nucleophilic sites in biomolecules, potentially leading to enzyme inhibition or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the sulfanyl group in 3-methyl-1-phenyl-5-sulfanyl-1H-pyrazole-4-carbaldehyde imparts unique redox properties and potential biological activities that are not observed in its analogs without the sulfanyl group. This makes it a valuable compound for exploring new chemical reactivities and biological applications .

Properties

CAS No.

24628-79-3

Molecular Formula

C11H10N2OS

Molecular Weight

218.28 g/mol

IUPAC Name

5-methyl-2-phenyl-3-sulfanylidene-1H-pyrazole-4-carbaldehyde

InChI

InChI=1S/C11H10N2OS/c1-8-10(7-14)11(15)13(12-8)9-5-3-2-4-6-9/h2-7,12H,1H3

InChI Key

JLLWHWZULBAOQY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=S)N(N1)C2=CC=CC=C2)C=O

Origin of Product

United States

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